Aurein 5.2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C110H194N28O32S |

|---|---|

Molecular Weight |

2453.0 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C110H194N28O32S/c1-21-61(15)87(134-101(160)76(53-140)130-100(159)75(52-139)129-94(153)68(36-42-171-20)123-96(155)71(44-56(5)6)121-80(143)48-114)104(163)117-51-83(146)120-66(31-23-26-37-111)93(152)118-63(17)90(149)126-70(43-55(3)4)92(151)116-49-81(144)115-50-82(145)122-72(45-57(7)8)98(157)135-88(62(16)22-2)107(166)133-86(60(13)14)106(165)128-74(47-84(147)148)99(158)132-85(59(11)12)105(164)127-73(46-58(9)10)97(156)125-69(33-25-28-39-113)108(167)137-40-29-35-79(137)103(162)124-67(32-24-27-38-112)95(154)136-89(65(19)142)109(168)138-41-30-34-78(138)102(161)119-64(18)91(150)131-77(54-141)110(169)170/h55-79,85-89,139-142H,21-54,111-114H2,1-20H3,(H,115,144)(H,116,151)(H,117,163)(H,118,152)(H,119,161)(H,120,146)(H,121,143)(H,122,145)(H,123,155)(H,124,162)(H,125,156)(H,126,149)(H,127,164)(H,128,165)(H,129,153)(H,130,159)(H,131,150)(H,132,158)(H,133,166)(H,134,160)(H,135,157)(H,136,154)(H,147,148)(H,169,170)/t61-,62-,63-,64-,65+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,85-,86-,87-,88-,89-/m0/s1 |

InChI Key |

OUQQEAWDPFLIGN-HMTBZLFRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Aurein 5.2: A Technical Guide to its Amino Acid Sequence and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial peptide Aurein 5.2, focusing on its amino acid sequence, structure, and the methodologies used for its characterization.

Introduction

This compound is a member of the aurein family of antimicrobial peptides (AMPs), which were first isolated from the skin secretions of the Australian Southern Bell Frogs, Litoria aurea and Litoria raniformis[1][2]. The aurein family is categorized into five distinct groups (Aureins 1-5) based on sequence homology[2]. While many aurein peptides, particularly those in groups 1-3, exhibit broad-spectrum antimicrobial and anticancer activities, the biological role of the Aurein 5 group has been subject to some debate[1][2]. Initial studies suggested that the Aurein 4 and 5 families were biologically inactive[1]. However, this compound is now recognized and synthesized as an antibiotic antimicrobial peptide[3]. This guide will focus on the known molecular characteristics of this compound.

Amino Acid Sequence and Physicochemical Properties

The primary structure of this compound is a 25-residue peptide chain. Unlike many other aurein peptides that are C-terminally amidated, this compound possesses a free carboxyl terminus.

Table 1: Amino Acid Sequence and Physicochemical Properties of this compound

| Property | Value |

| Sequence (Single Letter Code) | GLMSSIGKALGGLIVDVLKPKTPAS |

| Sequence (Three Letter Code) | Gly-Leu-Met-Ser-Ser-Ile-Gly-Lys-Ala-Leu-Gly-Gly-Leu-Ile-Val-Asp-Val-Leu-Lys-Pro-Lys-Thr-Pro-Ala-Ser |

| Molecular Formula | C111H198N28O33S1 |

| Molecular Weight | 2453.1 g/mol |

| Net Charge (pH 7.4) | +2 |

| Theoretical pI | 9.74 |

| Grand Average of Hydropathicity (GRAVY) | 0.228 |

Note: Physicochemical properties were calculated using bioinformatics tools based on the amino acid sequence.

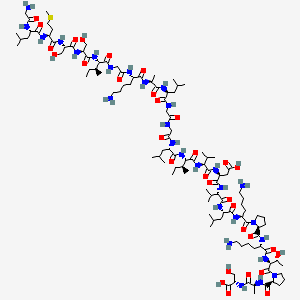

The following diagram illustrates the linear amino acid sequence of this compound.

Caption: Linear amino acid sequence of this compound.

Structure

Secondary Structure

Tertiary Structure

As a relatively short peptide, the tertiary structure of this compound is largely defined by its secondary structure. In a membrane-bound state, it is expected to exist as a single α-helical domain.

Mechanism of Action

The proposed mechanism of action for antimicrobial peptides of the aurein family generally involves direct interaction with the microbial cell membrane. The positively charged residues (Lysine at positions 8, 19, and 21 in this compound) are thought to facilitate the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as phospholipids and teichoic acids.

Following this initial binding, the peptide is believed to disrupt the membrane integrity. Two common models for this disruption by aurein peptides are:

-

The "Carpet" Model: Peptides accumulate on the surface of the membrane, and once a threshold concentration is reached, they cause a detergent-like disruption, leading to the formation of micelles and membrane lysis.

-

Toroidal Pore Formation: Peptides insert into the membrane and induce the lipid monolayers to bend inward, forming a water-filled pore lined by both the peptides and the lipid head groups.

The following diagram illustrates a generalized "carpet" model for the mechanism of action.

Caption: Generalized "carpet" mechanism of membrane disruption.

Experimental Protocols

Detailed experimental data specifically for this compound are limited in the literature. However, the following protocols are standard for the synthesis and characterization of aurein peptides and are directly applicable to the study of this compound.

Peptide Synthesis

Aurein peptides are chemically synthesized using Solid-Phase Peptide Synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Table 2: Representative Protocol for Solid-Phase Peptide Synthesis of this compound

| Step | Procedure |

| 1. Resin Preparation | Rink Amide MBHA resin is swelled in dimethylformamide (DMF). |

| 2. Fmoc Deprotection | The Fmoc protecting group on the terminal amino acid is removed using a solution of 20% piperidine in DMF. |

| 3. Amino Acid Coupling | The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., TBTU, DIC) and coupled to the deprotected N-terminus of the growing peptide chain on the resin. |

| 4. Repetition | Steps 2 and 3 are repeated for each amino acid in the this compound sequence. |

| 5. Cleavage and Deprotection | The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane, and water). |

| 6. Purification | The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). |

| 7. Verification | The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry. |

The workflow for peptide synthesis and purification is depicted below.

Caption: Workflow for the synthesis and purification of this compound.

Antimicrobial Activity Assay

The antimicrobial activity of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.

Table 3: Protocol for Broth Microdilution MIC Assay

| Step | Procedure |

| 1. Bacterial Culture | A mid-logarithmic phase culture of the target bacterium is prepared and diluted to a standardized concentration (e.g., 5 x 105 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth). |

| 2. Peptide Dilution | A series of two-fold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate. |

| 3. Inoculation | The standardized bacterial suspension is added to each well containing the peptide dilutions. |

| 4. Incubation | The plate is incubated at 37°C for 18-24 hours. |

| 5. MIC Determination | The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. |

| 6. Controls | Positive (broth with bacteria, no peptide) and negative (broth only) controls are included. |

Structural Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the secondary structure of this compound in different environments.

Table 4: Protocol for Circular Dichroism Spectroscopy

| Step | Procedure |

| 1. Sample Preparation | Solutions of this compound (e.g., 100 µM) are prepared in various solvents: a) aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4), and b) membrane-mimetic environments (e.g., 50% TFE in buffer, or in the presence of SDS or DPC micelles). |

| 2. Data Acquisition | CD spectra are recorded at room temperature using a spectropolarimeter, typically over a wavelength range of 190-260 nm. |

| 3. Data Analysis | The resulting spectra are analyzed. A strong negative band around 208 and 222 nm is indicative of an α-helical structure. The percentage of helicity can be estimated using deconvolution software. |

Conclusion

This compound is a 25-amino acid peptide from the skin of Australian bell frogs. While its biological activity was initially questioned, it is now considered an antimicrobial peptide. Its predicted amphipathic α-helical structure is characteristic of many membrane-active AMPs. The standardized protocols for synthesis, activity testing, and structural analysis outlined in this guide provide a framework for further research into the specific properties and potential therapeutic applications of this compound. Further investigation is warranted to fully elucidate its spectrum of activity and precise mechanism of action.

References

- 1. The antibiotic and anticancer active aurein peptides from the Australian Bell Frogs Litoria aurea and Litoria raniformis the solution structure of aurein 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antibiotic and anticancer active aurein peptides from the Australian Bell Frogs Litoria aurea and Litoria raniformis. Part 2. Sequence determination using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effect of Membrane Composition on Antimicrobial Peptides Aurein 2.2 and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Conformational Landscape: A Technical Guide to the Predicted Secondary Structure of Aurein 5.2

For Immediate Release

This technical guide provides a comprehensive analysis of the predicted secondary structure of Aurein 5.2, an antimicrobial peptide (AMP) from the Australian Bell Frog, Litoria aurea. Designed for researchers, scientists, and drug development professionals, this document synthesizes in silico predictive data with established experimental protocols to offer insights into the structural characteristics that may govern its biological activity. While experimental data for this compound is not extensively available in public literature, this guide leverages predictive modeling and comparative analysis with other well-studied aurein peptides to build a robust structural hypothesis.

Introduction to this compound

This compound is a member of the aurein family of antimicrobial peptides. Unlike many of its amidated counterparts, this compound possesses a carboxyl C-terminus, a feature that has been noted to influence the activity of these peptides. The primary amino acid sequence of this compound is presented below:

Sequence: GLMSSIGKALGGLIVDVLKPKTPAS

Understanding the secondary structure of this compound is crucial for elucidating its mechanism of action and for guiding the rational design of more potent and selective antimicrobial agents. Like many AMPs, aurein peptides are known to adopt specific conformations, typically α-helical, upon interacting with microbial membranes, which is a key step in their antimicrobial activity.

Physicochemical and Predicted Structural Properties

The physicochemical properties of this compound, derived from its amino acid sequence, are summarized in Table 1. These parameters are critical in predicting its behavior in different environments and its potential for membrane interaction.

| Property | Predicted Value |

| Molecular Weight (Da) | 2452.95 |

| Theoretical pI | 10.05 |

| Net Charge at pH 7 | +2 |

| Hydrophobic Residues (%) | 48% |

| Hydrophilic Residues (%) | 52% |

| Predicted Secondary Structure | |

| α-Helix (%) | 44 |

| β-Sheet (%) | 8 |

| Random Coil (%) | 48 |

| Table 1: Physicochemical and In Silico Predicted Structural Properties of this compound. Predictions are based on computational analysis of the primary amino acid sequence. |

The secondary structure prediction suggests that this compound has a significant propensity to form an α-helical structure, which is a hallmark of many membrane-active antimicrobial peptides. The predicted random coil content in an aqueous environment is also substantial, which is consistent with the behavior of other aurein peptides that are unstructured in solution and fold upon membrane binding.

Methodologies for Structural Determination

While specific experimental data for this compound is limited, the following sections detail the standard experimental protocols used to determine the secondary structure of antimicrobial peptides like those in the aurein family.

In Silico Secondary Structure Prediction: A Workflow

Computational methods provide a valuable first step in characterizing the structural propensities of a peptide. The workflow for predicting the secondary structure of this compound is outlined in the diagram below.

This process involves submitting the primary sequence to multiple prediction servers, which utilize different algorithms, and then consolidating the results to arrive at a consensus prediction.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in different environments.

Objective: To determine the secondary structure of this compound in aqueous solution and in a membrane-mimicking environment.

Materials:

-

Lyophilized this compound peptide (≥95% purity)

-

10 mM sodium phosphate buffer, pH 7.4

-

Trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles as membrane mimetics

-

Jasco J-815 spectropolarimeter (or equivalent)

-

Quartz cuvette with a 1 mm path length

Procedure:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in deionized water.

-

For analysis in a buffer, dilute the stock solution to a final concentration of 100 µM in 10 mM sodium phosphate buffer.

-

For analysis in a membrane-mimicking environment, prepare samples with varying concentrations of TFE (e.g., 10-50%) or SDS (above the critical micelle concentration) containing 100 µM of the peptide.

-

-

Data Acquisition:

-

Record CD spectra from 190 to 250 nm at 25°C.

-

Use a scanning speed of 50 nm/min, a bandwidth of 1 nm, and a data pitch of 0.5 nm.

-

Average at least three scans for each sample to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the spectrum of the buffer (or buffer with TFE/SDS) from the peptide spectrum to obtain the final spectrum.

-

Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

-

Deconvolute the final spectra using a secondary structure estimation program (e.g., CONTINLL, SELCON3) to determine the percentage of α-helix, β-sheet, and random coil.

-

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including the determination of the three-dimensional structure of a peptide.

Objective: To determine the solution structure of this compound in a membrane-mimicking environment.

Materials:

-

Lyophilized ¹⁵N/¹³C-labeled this compound

-

Dodecylphosphocholine (DPC) micelles

-

NMR buffer (e.g., 20 mM sodium phosphate, 100 mM NaCl, pH 6.5)

-

High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe

Procedure:

-

Sample Preparation:

-

Dissolve the labeled peptide in the NMR buffer containing DPC micelles to a final concentration of ~1 mM.

-

-

Data Acquisition:

-

Acquire a series of 2D NMR spectra, including TOCSY (for spin system identification) and NOESY (for distance restraints).

-

Acquire 2D ¹H-¹⁵N HSQC and ¹H-¹³C HSQC spectra for backbone and side-chain resonance assignments.

-

-

Structure Calculation:

-

Process the NMR spectra using appropriate software (e.g., NMRPipe).

-

Assign the chemical shifts of the backbone and side-chain protons and heteronuclei.

-

Identify and quantify NOE cross-peaks to generate inter-proton distance restraints.

-

Use software such as CYANA or XPLOR-NIH to calculate a family of 3D structures that are consistent with the experimental restraints.

-

-

Structure Validation:

-

Validate the quality of the calculated structures using programs like PROCHECK-NMR to assess stereochemical parameters.

-

Proposed Mechanism of Action: The Carpet Model

Based on studies of other aurein peptides, this compound is hypothesized to act via a membrane-disruptive mechanism, likely the "carpet model".

In this model, the peptide first binds to the surface of the microbial membrane through electrostatic interactions. As the peptide concentration on the surface increases, it reaches a threshold where it disrupts the membrane integrity, leading to cell death. The amphipathic α-helical structure, predicted for this compound, is critical for this process.

Conclusion

While awaiting dedicated experimental studies on this compound, in silico predictions provide a strong foundation for understanding its structural properties. The predicted propensity for α-helix formation, coupled with its amphipathic nature, suggests that this compound likely functions as a membrane-disrupting antimicrobial peptide, similar to other members of the aurein family. The detailed protocols provided herein offer a roadmap for the experimental validation of these predictions, which will be essential for the future development of this compound and its analogs as potential therapeutic agents.

Aurein 5.2 mechanism of action on bacterial membranes

An In-depth Technical Guide to the Mechanism of Action of Aurein Peptides on Bacterial Membranes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed examination of the mechanism of action of the aurein family of antimicrobial peptides (AMPs). Notably, foundational research indicates that peptides within the aurein 5.x subgroup, including aurein 5.1, are biologically inactive.[1][2][3] While some commercial vendors list Aurein 5.2 as an antimicrobial peptide, the peer-reviewed scientific literature has not substantiated this claim for the Aurein 5 family.[1][3][4]

Therefore, this guide focuses on the well-characterized, biologically active members of the family—primarily Aurein 1.2, 2.2, and 2.3. These peptides, isolated from Australian bell frogs, serve as important models for understanding how cationic, amphipathic peptides disrupt bacterial membranes. The mechanisms employed by active aurein peptides are diverse and concentration-dependent, ranging from membrane thinning and micellization via a "carpet" mechanism to the formation of discrete, ion-selective pores that dissipate membrane potential and disrupt cellular homeostasis.[5][6]

Introduction to Active Aurein Peptides

The aurein peptides are a family of AMPs secreted from the granular glands of Australian bell frogs, Litoria aurea and Litoria raniformis.[1][3] The most extensively studied active members fall into three main groups: aureins 1, 2, and 3.[1] These peptides are typically short (13-17 amino acids), possess a net positive charge, and adopt an amphipathic α-helical conformation upon interacting with membranes.[1] This structure, with distinct hydrophobic and hydrophilic faces, is critical to their membrane-disrupting activities.

Core Mechanisms of Membrane Disruption

The antimicrobial action of the aurein family is directed at the bacterial cell envelope.[5] However, the precise mechanism of disruption varies between different aurein peptides and is influenced by factors such as lipid composition and peptide concentration.

The "Carpet" Mechanism: Aurein 1.2

Aurein 1.2 is proposed to act via a "carpet" or detergent-like model.[6][7] In this mechanism, the peptide monomers first bind electrostatically to the negatively charged bacterial membrane. Once a threshold concentration is reached, they accumulate on the membrane surface, forming a "carpet" that disrupts the bilayer's structural integrity, leading to membrane disintegration and the formation of mixed micelles.[6] This process is driven by the peptide's aggregation on the surface, which induces tension in the outer leaflet and ultimately leads to membrane collapse.[6]

Diagram 1. The "Carpet" mechanism proposed for Aurein 1.2.

Ion-Selective Pore Formation: Aurein 2.2 & 2.3

In contrast, Aurein 2.2 and 2.3 appear to act by forming small, discrete pores in the bacterial membrane.[5][8] These peptides insert into the lipid bilayer and assemble into structures that allow for the selective leakage of specific ions, such as potassium and magnesium.[5] This action leads to several critical downstream effects:

-

Membrane Depolarization: The efflux of positive ions dissipates the transmembrane potential, a key component of bacterial energy metabolism.[5]

-

ATP Depletion: The loss of membrane potential disrupts ATP synthesis, leading to a rapid decrease in cellular energy levels.[5]

-

Disruption of Ion Homeostasis: The selective leakage of essential metal ions interferes with numerous enzymatic processes vital for bacterial survival.[5]

This mechanism is distinct from the formation of large, non-specific pores, as these aureins do not cause the leakage of larger molecules like propidium iodide.[5]

Diagram 2. Ion-selective pore formation by Aurein 2.2/2.3.

Quantitative Data on Aurein-Membrane Interactions

The following tables summarize key quantitative data from biophysical studies on active aurein peptides.

Table 1: Antimicrobial Activity of Aurein Analogues

| Peptide/Analogue | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Peptide 73 (Aurein 2.2 analogue) | Staphylococcus aureus | 4 µg/mL | [8] |

| Peptide 77 (Aurein 2.2 analogue) | Staphylococcus aureus | 4 µg/mL |[8] |

Table 2: Membrane Permeabilization Activity of Aurein Peptides

| Peptide | Lipid Composition (LUVs) | Peptide/Lipid Ratio | Calcein Release (%) | Reference |

|---|---|---|---|---|

| Aurein 2.2 | 1:1 POPC/POPG | 1:15 | 27% | |

| Aurein 2.2 | 3:1 POPC/POPG | 1:15 | 36% | |

| Aurein 2.3 | 1:1 POPC/POPG | 1:15 | ~20% |

| Aurein 2.3-COOH | 1:1 POPC/POPG | 1:15 | ~22% | |

Key Experimental Protocols

The understanding of the aurein mechanism of action is built upon several key biophysical techniques.

Vesicle Leakage (Calcein Release) Assay

This assay quantifies the ability of a peptide to permeabilize a model lipid membrane.

-

Principle: The fluorescent dye calcein is encapsulated at a self-quenching concentration inside large unilamellar vesicles (LUVs). If the peptide forms pores or disrupts the membrane, calcein is released into the surrounding buffer, becomes diluted, and its fluorescence emission increases.

-

Methodology:

-

Vesicle Preparation: LUVs of a specific lipid composition (e.g., POPC/POPG to mimic bacterial membranes) are prepared by extrusion in a buffer containing a high concentration of calcein.

-

Purification: Free, unencapsulated calcein is removed by size-exclusion chromatography.

-

Assay: The peptide is added to a suspension of the calcein-loaded LUVs.

-

Measurement: The increase in fluorescence is monitored over time using a fluorescence spectrophotometer.

-

Quantification: Maximum leakage is determined by adding a detergent (e.g., Triton X-100) to completely lyse the vesicles. The percentage of leakage induced by the peptide is calculated relative to this maximum.

-

Diagram 3. Experimental workflow for the Calcein Release Assay.

Membrane Depolarization (diSC₃-5) Assay

This assay measures the peptide's ability to disrupt the membrane potential of live bacterial cells.

-

Principle: The dye diSC₃-5 accumulates in polarized bacterial membranes where it aggregates and its fluorescence is quenched. If a peptide depolarizes the membrane, the dye is released into the cytoplasm, leading to an increase in fluorescence.

-

Methodology:

-

Cell Preparation: Bacterial cells (e.g., S. aureus) are grown to mid-log phase, washed, and resuspended in buffer.

-

Dye Loading: The diSC₃-5 dye is added to the cell suspension and allowed to incorporate into the bacterial membranes until fluorescence quenching is stable.

-

Assay: The peptide is added to the dye-loaded cells.

-

Measurement: The increase in fluorescence, corresponding to membrane depolarization, is recorded over time.

-

Circular Dichroism (CD) Spectroscopy

This technique is used to determine the secondary structure of the peptide.

-

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. The resulting spectrum is characteristic of the peptide's secondary structure (e.g., α-helix, β-sheet, random coil).

-

Methodology:

-

A solution of the peptide is prepared in buffer or in the presence of membrane-mimicking environments (e.g., SDS micelles or lipid vesicles).

-

The CD spectrum is recorded, typically in the far-UV region (190-250 nm).

-

An α-helical structure, characteristic of active aureins, is identified by distinct negative bands around 208 and 222 nm.

-

Conclusion

The aurein family of antimicrobial peptides demonstrates a range of sophisticated mechanisms for disrupting bacterial membranes. The well-studied members, such as Aurein 1.2, 2.2, and 2.3, employ distinct strategies, including detergent-like membrane micellization and the formation of ion-selective pores. These actions lead to membrane depolarization, metabolic collapse, and ultimately, bacterial cell death.

It is critical for the research community to note that while active aureins are potent antimicrobial agents, peptides belonging to the Aurein 5.x subgroup have been reported as inactive in the foundational scientific literature.[1][2][3] This highlights the subtle but profound impact that amino acid sequence has on biological activity and underscores the importance of relying on peer-reviewed data for guiding research and development in the field of antimicrobial peptides. Future studies are needed to resolve the discrepancy between commercial claims and published scientific findings regarding the activity of this compound.

References

- 1. The antibiotic and anticancer active aurein peptides from the Australian Bell Frogs Litoria aurea and Litoria raniformis the solution structure of aurein 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dspace-test.anu.edu.au [dspace-test.anu.edu.au]

- 3. The antibiotic and anticancer active aurein peptides from the Australian Bell Frogs Litoria aurea and Litoria raniformis. Part 2. Sequence determination using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antimicrobial Peptides from the Aurein Family Form Ion-Selective Pores in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Controls and constrains of the membrane disrupting action of Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Insights into the mechanism of action of two analogues of aurein 2.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Aurein Peptides and Their Potential in Oncology: A Technical Overview with a Focus on Aurein 1.2

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Aurein family of antimicrobial peptides, originally isolated from Australian bell frogs, has garnered significant interest for its potential therapeutic applications, including anticancer activity. This technical guide provides an in-depth analysis of the anticancer properties of Aurein peptides, with a primary focus on the most extensively studied member, Aurein 1.2. While the user's interest was in Aurein 5.2, current scientific literature indicates a lack of anticancer and antibacterial activity for the longer-chain Aurein peptides, including the closely related Aurein 5.1. This guide will synthesize the available data on Aurein 1.2, covering its mechanism of action, cytotoxicity against various cancer cell lines, and the signaling pathways involved in its anticancer effects. Detailed experimental protocols and visual representations of key processes are provided to facilitate further research and development in this promising area of oncology.

Introduction to the Aurein Peptide Family

Aurein peptides are a group of cationic antimicrobial peptides (AMPs) first isolated from the skin secretions of the Australian green and golden bell frog, Litoria aurea, and the southern bell frog, Litoria raniformis.[1] These peptides are characterized by their alpha-helical structure and amphipathic nature, which are crucial for their biological activity. The family is diverse, with several members identified and categorized into different subgroups based on their amino acid sequences.[1]

While many Aurein peptides exhibit broad-spectrum antimicrobial activity, certain members, notably Aurein 1.2, have demonstrated significant anticancer properties.[1][2] In contrast, studies have reported that the longer Aurein peptides, such as Aurein 4.1 and 5.1, do not possess antibacterial or anticancer activity.[1] The sequence of this compound is known to be Gly-Leu-Met-Ser-Ser-Ile-Gly-Lys-Ala-Leu-Gly-Gly-Leu-Ile-Val-Asp-Val-Leu-Lys-Pro-Lys-Thr-Pro-Ala-Ser. To date, specific research on the anticancer properties of this compound is not available in the public domain. Therefore, this guide will focus on the well-documented anticancer activities of Aurein 1.2 as a representative of the potentially therapeutic members of this peptide family.

Mechanism of Anticancer Action of Aurein 1.2

The anticancer activity of Aurein 1.2 is primarily attributed to its ability to selectively interact with and disrupt the membranes of cancer cells.[3][4] This selectivity is thought to be due to the differences in membrane composition between cancerous and normal cells. Cancer cell membranes often have a higher negative charge due to the increased presence of anionic molecules like phosphatidylserine in the outer leaflet.[3][5]

The proposed mechanisms of action for Aurein 1.2 include:

-

Membrane Disruption: The cationic nature of Aurein 1.2 facilitates electrostatic interactions with the anionic components of cancer cell membranes.[6] Following this initial binding, the peptide's amphipathic helix inserts into the lipid bilayer, leading to membrane permeabilization and lysis.[4][7] This process can occur through various models, including the "carpet-like" mechanism, where the peptides accumulate on the membrane surface and cause disruption once a threshold concentration is reached.[6][8]

-

Induction of Apoptosis: Beyond direct membrane lysis, Aurein 1.2 can trigger programmed cell death, or apoptosis, in cancer cells.[3] This can be initiated by the peptide's entry into the cell and subsequent interaction with intracellular targets, such as mitochondria. Disruption of the mitochondrial membrane can lead to the release of pro-apoptotic factors and the activation of caspase cascades.[3][9]

The following diagram illustrates the proposed mechanism of action of Aurein 1.2 on cancer cells.

Mechanism of Aurein 1.2 anticancer activity.

Quantitative Data on Anticancer Activity of Aurein 1.2

The cytotoxic effects of Aurein 1.2 have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes the reported IC50 values for Aurein 1.2 against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T98G | Glioblastoma | ~2 | [7][10] |

| H838 | Lung Cancer | 26.94 | [11] |

| Various | 57 of 60 human tumor cell lines | Moderately cytotoxic | [6] |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the anticancer properties of Aurein peptides.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Aurein 1.2 peptide (or other peptides of interest)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the Aurein peptide in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the peptide solutions at different concentrations. Include a vehicle control (medium without peptide) and a positive control (e.g., a known anticancer drug).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The following diagram outlines the workflow for the MTT assay.

Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with Aurein peptide

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cancer cells with the desired concentration of Aurein peptide for a specified time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

The following diagram illustrates the principles of cell population differentiation in the Annexin V/PI assay.

Cell population quadrants in Annexin V/PI assay.

Signaling Pathways Modulated by Anticancer Peptides

While specific signaling pathways modulated by Aurein 1.2 are not extensively detailed in the literature, the induction of apoptosis suggests the involvement of key cell death pathways. Generally, anticancer peptides can influence several signaling cascades.

The following diagram depicts a generalized overview of apoptotic signaling pathways that could be activated by peptides like Aurein 1.2.

General apoptotic signaling pathways.

Conclusion and Future Directions

The Aurein family of peptides, particularly Aurein 1.2, presents a promising avenue for the development of novel anticancer therapeutics. The ability of Aurein 1.2 to selectively target and eliminate cancer cells through membrane disruption and induction of apoptosis makes it an attractive candidate for further investigation. However, it is crucial to note the current lack of evidence for the anticancer activity of this compound, with existing literature suggesting its probable inactivity.

Future research should focus on:

-

A comprehensive screening of other Aurein family members to identify additional peptides with potent anticancer activity.

-

In-depth studies to elucidate the specific intracellular signaling pathways modulated by active Aurein peptides.

-

Peptide engineering and modification to enhance the stability, selectivity, and efficacy of promising candidates like Aurein 1.2.

-

In vivo studies in animal models to evaluate the therapeutic potential and safety profile of these peptides.

By addressing these key areas, the full therapeutic potential of the Aurein peptide family in oncology can be realized, potentially leading to the development of a new class of effective and selective anticancer drugs.

References

- 1. The antibiotic and anticancer active aurein peptides from the Australian Bell Frogs Litoria aurea and Litoria raniformis the solution structure of aurein 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The interactions of aurein 1.2 with cancer cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tumor cell membrane-targeting cationic antimicrobial peptides: novel insights into mechanisms of action and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on Anticancer Activities of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Aurein 5.2: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the antimicrobial peptide Aurein 5.2, focusing on its potential therapeutic applications. It covers its antimicrobial and anticancer properties, mechanism of action, and detailed experimental protocols for its evaluation.

Introduction

This compound is an antimicrobial peptide (AMP) originally isolated from the skin secretions of Australian bell frogs of the Litoria genus.[1][2] Like other members of the aurein family, it is a cationic, α-helical peptide that exhibits a broad spectrum of biological activity.[2][3] AMPs are a promising class of therapeutic agents due to their potent activity and lower propensity for inducing resistance compared to traditional antibiotics.[3][4] This guide synthesizes current knowledge on this compound and its analogs, providing a foundation for further research and development.

Therapeutic Applications

The primary therapeutic potential of this compound and its parent family, the aureins, lies in their antimicrobial and anticancer activities. These peptides are noted for their ability to selectively target prokaryotic and cancerous cells over healthy mammalian cells.[3][5]

Antimicrobial Activity

Aurein peptides demonstrate significant activity against a range of bacteria, particularly Gram-positive strains.[6][7] Their efficacy is attributed to their ability to disrupt bacterial cell membranes.[1][8] The antimicrobial activity of peptides in the aurein family is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a bacterium.[9][10]

Table 1: Minimum Inhibitory Concentrations (MIC) of Aurein Family Peptides against Gram-Positive Bacteria

| Peptide | Staphylococcus aureus (μM) | Enterococcus faecalis (μM) | Streptococcus pyogenes (μM) |

| Aurein 1.2 | 8 - 32 | 1 - 16 | 1 - 16 |

| Aurein 2.2 | 4 (analogs) | Not Reported | Not Reported |

| Aurein 3.1 | Not Reported | Not Reported | Not Reported |

Note: Data is compiled from studies on the aurein peptide family, as specific MIC values for this compound were not available in the provided search results. Aurein 1.2 and 2.2 are used as representative examples.[2][3][11]

Anticancer Activity

Several studies have highlighted the anticancer potential of aurein peptides.[2][3][12] Their mechanism is believed to be similar to their antimicrobial action, involving selective disruption of the negatively charged membranes of cancer cells.[12][13] The anticancer efficacy is often measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit the growth of 50% of the cancer cells.[14][15]

Aurein 1.2, a well-studied member of the family, has shown moderate anti-proliferation activity against various human cancer cell lines at concentrations between 10⁻⁴ and 10⁻⁵ M.[2] Modifications to the peptide sequence, such as adding cell-penetrating regions, have been shown to significantly enhance this anticancer activity.[12][16][17]

Table 2: IC50 Values of Aurein 1.2 and its Analogs against Cancer Cell Lines

| Peptide | Cell Line | IC50 (μM) |

| Aurein 1.2 | MCF-7 | ~100 - 1000 |

| Aurein 1.2 | T98G | Not Reported |

| Analog EH [Orn]8 | MCF-7 | 44 ± 38 |

| Analog EH [Orn]8 | MDA-MB-231 | 44 ± 38 |

Note: This table includes data for the parent peptide Aurein 1.2 and a modified analog to illustrate the potential efficacy.[3][12]

Mechanism of Action

The primary mechanism of action for aurein peptides is the disruption of the cell membrane.[1][8] This process is driven by the peptide's amphipathic α-helical structure and positive charge, which facilitates interaction with the negatively charged components of bacterial and cancer cell membranes, such as phosphatidylserine.[12]

The proposed mechanism follows a multi-step process:

-

Electrostatic Binding : The cationic peptide is initially attracted to the anionic surface of the target cell membrane.[8]

-

Aggregation & Insertion : Upon reaching a threshold concentration, the peptides aggregate on the membrane surface and insert into the lipid bilayer. This process is facilitated by hydrophobic residues.[8][18]

-

Pore Formation/Membrane Disruption : The insertion of the peptides leads to membrane destabilization, forming pores or channels that disrupt the membrane potential, leading to leakage of essential ions and metabolites, and ultimately cell death.[1] This is often described by the "carpet" model.[8][18]

dot

References

- 1. Antimicrobial Peptides from the Aurein Family Form Ion-Selective Pores in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids [mdpi.com]

- 4. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Photodynamic therapy enhanced by the peptide aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity [pubmed.ncbi.nlm.nih.gov]

- 8. Controls and constrains of the membrane disrupting action of Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. idexx.dk [idexx.dk]

- 10. dickwhitereferrals.com [dickwhitereferrals.com]

- 11. Insights into the mechanism of action of two analogues of aurein 2.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plant Antimicrobial Peptides as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide [apb.tbzmed.ac.ir]

- 17. A Novel Strategy for the Design of Aurein 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Aurein Peptide Family: A Technical Guide to Their Antimicrobial and Anticancer Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aurein peptide family, first isolated from the skin secretions of Australian bell frogs of the Litoria genus, represents a promising class of antimicrobial peptides (AMPs) with potent, broad-spectrum antimicrobial and anticancer properties.[1][2] These peptides are key components of the innate immune system of these amphibians.[1] This guide provides an in-depth technical overview of the Aurein peptide family, with a particular focus on Aurein 1.2, the most extensively studied member. We will delve into their structure, mechanisms of action, and biological activities, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate further research and development.

Structure and Physicochemical Properties

The Aurein peptides are generally short, cationic peptides, typically ranging from 13 to 25 amino acids in length.[3] Aurein 1.2, a 13-amino acid peptide with the sequence GLFDIIKKIAESF-NH2, is one of the smallest known AMPs.[3][4] A key structural feature of the Aureins is their amphipathic α-helical conformation, which they adopt in membrane-mimetic environments.[3][4][5] This structure, with distinct hydrophobic and hydrophilic faces, is crucial for their interaction with and disruption of cell membranes.[5] The amidated C-terminus of many Aurein peptides, including Aurein 1.2, contributes to their net positive charge and is often essential for their biological activity.[6]

Antimicrobial Activity

Aurein peptides, particularly Aurein 1.2, exhibit significant activity against a range of Gram-positive bacteria, including clinically relevant species like Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pyogenes.[7][8] Their activity against Gram-negative bacteria is generally lower, though some analogs have been designed to enhance their efficacy against these pathogens.[7][9]

Quantitative Antimicrobial Data

The antimicrobial potency of the Aurein peptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for Aurein 1.2 and some of its analogs against various microbial strains.

| Peptide | Microorganism | Strain | MIC (µg/mL) | Reference(s) |

| Aurein 1.2 | Staphylococcus aureus | ATCC 29213 | 8 | [8] |

| Staphylococcus aureus | (Methicillin-resistant) | 8 | [8] | |

| Enterococcus faecalis | ATCC 29212 | 8 | [8] | |

| Enterococcus faecalis | (Vancomycin-resistant) | 16 | [8] | |

| Streptococcus pyogenes | ATCC 19615 | 4 | [8] | |

| Escherichia coli | ATCC 25922 | 256 | [7] | |

| Pseudomonas aeruginosa | ATCC 27853 | 256 | [7] | |

| Candida albicans | ATCC 90028 | 32 | [7] | |

| Aurein 1.2 (D4A analog) | Escherichia coli | ~85 | [7] | |

| Staphylococcus aureus | ~5.3 | [7] | ||

| Pseudomonas aeruginosa | ~128 | [7] | ||

| Aurein 1.2 (E11A analog) | Escherichia coli | ~128 | [7] | |

| Staphylococcus aureus | ~10.6 | [7] | ||

| Aurein M3 | Staphylococcus aureus | ≤16 | [9] | |

| Escherichia coli | ≤16 | [9] |

Anticancer Activity

In addition to their antimicrobial properties, Aurein peptides have demonstrated significant cytotoxic activity against a wide array of cancer cell lines.[3][10] This dual functionality makes them particularly attractive candidates for the development of novel therapeutics. The anticancer mechanism is believed to be similar to their antimicrobial action, involving the targeted disruption of the cancer cell membrane, which often has a higher negative charge compared to normal cells due to the presence of phosphatidylserine in the outer leaflet.[11]

Quantitative Anticancer Data

The anticancer efficacy of Aurein peptides is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit the growth of 50% of a population of cancer cells. The table below presents a summary of reported IC50 values for Aurein 1.2 and its derivatives against various human cancer cell lines.

| Peptide | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference(s) |

| Aurein 1.2 | H838 | Lung Cancer | 26.94 | [12] |

| MCF-7 | Breast Cancer | ~25 | [12] | |

| SW480 | Colon Carcinoma | >10 (low toxicity) | [11] | |

| HT29 | Colorectal Adenocarcinoma | >10 (low toxicity) | [11] | |

| IK-1 (Aurein 1.2 analog) | H838 | Lung Cancer | ~3.5 | [12] |

| IK-3 (Aurein 1.2 analog) | H838 | Lung Cancer | 2.99 | [12] |

| KLA-2 (Aurein 1.2 analog) | H838 | Lung Cancer | ~4.6 | [12] |

| EH [Orn]8 (Aurein 1.2 analog) | MCF-12F | Normal Breast Epithelial | 44 | [2] |

| MCF-7 | Breast Cancer | ~50 | [2] | |

| MDA-MB-231 | Breast Cancer | ~50 | [2] |

Mechanism of Action

The primary mechanism of action for the Aurein peptide family is the disruption of the cell membrane.[13][14] The positively charged peptides are initially attracted to the negatively charged components of microbial and cancer cell membranes.[15]

The "Carpet" Model and Apoptosis Induction

Unlike pore-forming peptides that create discrete channels ("barrel-stave" or "toroidal pore" models), Aurein 1.2 is believed to act via a "carpet" mechanism.[5][13] In this model, the peptides accumulate on the surface of the membrane, orienting parallel to the lipid bilayer. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[13][16] This membrane disruption can trigger downstream apoptotic pathways, involving the activation of caspases.[11]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol is a modification of the standard broth microdilution method, adapted for cationic antimicrobial peptides to minimize non-specific binding.[16]

Materials:

-

Sterile, 96-well polypropylene microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial strains for testing

-

Aurein peptide stock solution

-

0.01% acetic acid with 0.2% bovine serum albumin (BSA)

-

Sterile polypropylene tubes

-

Microplate reader

Procedure:

-

Peptide Preparation: Prepare serial twofold dilutions of the Aurein peptide in 0.01% acetic acid/0.2% BSA in polypropylene tubes.

-

Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Assay Plate Preparation: Add 100 µL of the bacterial inoculum to each well of a 96-well polypropylene plate.

-

Peptide Addition: Add 11 µL of each peptide dilution to the corresponding wells. Include a growth control (no peptide) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest peptide concentration that shows no visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][17]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Sterile, 96-well flat-bottom plates

-

Aurein peptide stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Peptide Treatment: Prepare serial dilutions of the Aurein peptide in culture medium. Replace the old medium with 100 µL of the medium containing the peptide dilutions. Include a vehicle control (no peptide).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve of absorbance versus peptide concentration.

Conclusion and Future Directions

The Aurein peptide family, exemplified by Aurein 1.2, holds considerable promise as a source of lead compounds for the development of novel antimicrobial and anticancer agents. Their rapid, membrane-disrupting mechanism of action may circumvent the resistance mechanisms that have evolved against conventional antibiotics. Future research should focus on designing analogs with enhanced potency, selectivity, and stability. A deeper understanding of their interactions with specific membrane components and the downstream signaling pathways they trigger will be crucial for optimizing their therapeutic potential and minimizing potential toxicity. The detailed methodologies and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing these promising peptides from the laboratory to the clinic.

References

- 1. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids | MDPI [mdpi.com]

- 3. Effect of Membrane Composition on Antimicrobial Peptides Aurein 2.2 and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. tru.arcabc.ca [tru.arcabc.ca]

- 7. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Activity of Aurein 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel Strategy for the Design of Aurein 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 17. Cationic Hydrophobic Peptides with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification and Characterization of Synthetic Aurein 5.2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 5.2 belongs to a family of peptides isolated from the Australian Green and Golden Bell Frog, Litoria aurea. While many peptides in the Aurein family, such as Aurein 1.2, exhibit significant antimicrobial and anticancer properties, it is important to note that the longer peptides of the Aurein 4 and 5 families, including the closely related Aurein 5.1, have been reported to show neither antibacterial nor anticancer activity[1]. The amino acid sequence for Aurein 5.1 is GLLDIVTGLLGNLIVDVLKPKTPAS-OH[1]. These application notes provide a comprehensive guide to the chemical synthesis, purification, and characterization of synthetic peptides belonging to the Aurein 5 family, using Aurein 5.1 as a representative example. The protocols detailed below are foundational methods in peptide science and can be adapted for this compound.

Physicochemical Properties and Antimicrobial Activity

Table 1: Physicochemical Properties of Aurein 5.1

| Property | Value |

| Amino Acid Sequence | GLLDIVTGLLGNLIVDVLKPKTPAS-OH |

| Molecular Formula | C117H204N28O34 |

| Molecular Weight | 2547.03 Da |

| Length | 25 Amino Acids |

| Theoretical pI | 7.0 |

| Grand average of hydropathicity (GRAVY) | 0.850 |

Data sourced from NovoPro Bioscience Inc. for Aurein 5.1.

Table 2: Representative Antimicrobial Activity of Aurein 1.2

| Bacterial Strain | MIC (mg/L) |

| Staphylococcus aureus ATCC 29213 | 8 |

| Staphylococcus aureus ATCC 43300 (MRSA) | 8 |

| Enterococcus faecalis ATCC 29212 | 8 |

| Enterococcus faecalis ATCC 51299 (VRE) | 16 |

| Streptococcus pyogenes ATCC 19615 | 4 |

Note: This data is for Aurein 1.2 and is provided as a reference for the antimicrobial potential within the broader Aurein peptide family. All isolates were inhibited at concentrations of 1 to 16 mg/liter[2].

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of synthetic this compound are provided below.

I. Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound using the standard Fmoc/tBu strategy.

Workflow for Solid-Phase Peptide Synthesis of this compound

Caption: Workflow of Fmoc Solid-Phase Peptide Synthesis.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if cysteine is present)

-

Deionized water

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Activate the first C-terminal Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF. Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Synthesis Cycle: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the this compound sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.

-

Purification and Storage: Centrifuge the precipitated peptide, wash with cold ether, and then dissolve the crude peptide in a water/acetonitrile mixture for lyophilization. Store the lyophilized peptide at -20°C.

II. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude synthetic peptide is purified using RP-HPLC to achieve high purity.

Workflow for RP-HPLC Purification of Synthetic this compound

Caption: Workflow for RP-HPLC Purification of a synthetic peptide.

Materials:

-

Lyophilized crude this compound

-

Deionized water with 0.1% TFA (Solvent A)

-

Acetonitrile with 0.1% TFA (Solvent B)

-

Preparative C18 RP-HPLC column

Protocol:

-

Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of Solvent A.

-

HPLC Setup: Equilibrate the preparative C18 column with Solvent A.

-

Injection and Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 60 minutes.

-

Fraction Collection: Collect fractions based on the UV absorbance at 214 nm and 280 nm.

-

Purity Analysis: Analyze the purity of each fraction using analytical RP-HPLC.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (typically >95%) and lyophilize to obtain the pure peptide.

III. Characterization of Synthetic this compound

The identity and structural integrity of the purified peptide are confirmed using mass spectrometry and circular dichroism.

Workflow for Characterization of Synthetic this compound

Caption: Workflow for the characterization of a synthetic peptide.

A. Mass Spectrometry (MS)

Protocol (MALDI-TOF MS):

-

Sample Preparation: Prepare a 1 mg/mL solution of the purified peptide in 50% acetonitrile/water with 0.1% TFA.

-

Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in 50% acetonitrile/water with 0.1% TFA.

-

Spotting: Mix the peptide solution and matrix solution in a 1:1 ratio on the MALDI target plate and allow it to air dry.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode.

-

Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of this compound.

B. Circular Dichroism (CD) Spectroscopy

Protocol:

-

Sample Preparation: Prepare a 0.1-0.2 mg/mL solution of the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). For studying membrane interactions, a membrane-mimicking solvent like trifluoroethanol (TFE) can be used.

-

CD Measurement: Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a 1 mm path length quartz cuvette.

-

Data Analysis: Analyze the CD spectrum to determine the secondary structure content (α-helix, β-sheet, random coil) of the peptide. Aurein peptides typically adopt an α-helical structure in membrane-mimicking environments[3].

Conclusion

These application notes provide a comprehensive framework for the synthesis, purification, and characterization of this compound. While this compound is reported to be inactive, these protocols are fundamental to peptide research and can be applied to the study of other synthetic peptides with potential therapeutic applications. For any new peptide, optimization of these protocols is recommended to achieve the best results.

References

- 1. The antibiotic and anticancer active aurein peptides from the Australian Bell Frogs Litoria aurea and Litoria raniformis the solution structure of aurein 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Activity of Aurein 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

Application Notes and Protocols: Cytotoxicity of Aurein 5.2 on Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 5.2 is a member of the aurein family of antimicrobial peptides (AMPs), which are naturally occurring defense molecules. While extensively studied for their antimicrobial properties, the cytotoxic effects of many aurein peptides against mammalian cells are also of significant interest, particularly in the context of anticancer research and drug development. These peptides are known to interact with and disrupt cell membranes, a mechanism that can be harnessed against cancer cells, which often exhibit altered membrane compositions compared to healthy cells.

This document provides detailed protocols for assessing the cytotoxicity of this compound on mammalian cells using standard in vitro assays. While specific quantitative cytotoxicity data for this compound is not extensively available in public literature, data from closely related aurein peptides, such as Aurein 1.2, provide a valuable reference. For instance, Aurein 1.2 has demonstrated moderate anti-proliferative activity against the H838 human lung cancer cell line with a half-maximal inhibitory concentration (IC50) of 26.94 µM[1]. The primary mechanism of action for aurein peptides is believed to be the permeabilization of the cell membrane, leading to ion dysregulation, loss of cellular contents, and ultimately, cell death through processes resembling necrosis or apoptosis[2][3][4][5].

These application notes offer a framework for researchers to systematically evaluate the cytotoxic potential of this compound and other novel peptides.

Quantitative Data Summary

As specific IC50 or LD50 values for this compound on a wide range of mammalian cell lines are not readily found in published literature, the following table provides example data for other aurein peptides to serve as a reference. Researchers are encouraged to generate similar tables with their experimental data for this compound.

| Peptide | Cell Line | Assay Type | IC50 (µM) | Notes |

| Aurein 1.2 | H838 (Lung Cancer) | MTT | 26.94 | Moderate anti-proliferative activity.[1] |

| Aurein 1.2 Analog (IK-1) | H838 (Lung Cancer) | MTT | ~3.5 | Significantly increased anti-proliferative activity.[1] |

Proposed Mechanism of Action: Membrane Disruption

The cytotoxic activity of aurein peptides is primarily attributed to their ability to disrupt the integrity of the cell membrane. This process is thought to occur in several stages, as depicted in the signaling pathway diagram below. The cationic nature of these peptides facilitates their initial electrostatic attraction to the anionic components often found on the outer leaflet of cancer cell membranes[5][6].

Caption: Proposed mechanism of this compound cytotoxicity.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

This compound peptide stock solution (in a suitable solvent, e.g., sterile water or DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Peptide Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include wells with medium only (background control) and cells with medium but no peptide (negative control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the peptide concentration to determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

This compound peptide stock solution

-

LDH assay kit (commercially available)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (cells with medium only), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background (medium only).

-

Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

-

Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100

Caption: Workflow for the LDH cytotoxicity assay.

Concluding Remarks

The protocols outlined in these application notes provide a robust starting point for the systematic evaluation of this compound's cytotoxic effects on mammalian cells. Given the membrane-disrupting mechanism of action observed for other aurein peptides, it is probable that this compound will exhibit similar properties. The MTT and LDH assays offer complementary insights into cell viability and membrane integrity, respectively. It is recommended to use multiple cell lines, including both cancerous and non-cancerous lines, to assess the selectivity of the peptide. Further investigations could also include assays for apoptosis (e.g., Annexin V/PI staining) and necrosis to elucidate the specific mode of cell death induced by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial Peptides from the Aurein Family Form Ion-Selective Pores in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of membrane composition on antimicrobial peptides aurein 2.2 and 2.3 from Australian southern bell frogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Membrane Composition on Antimicrobial Peptides Aurein 2.2 and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on Anticancer Activities of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor cell membrane-targeting cationic antimicrobial peptides: novel insights into mechanisms of action and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Hemolytic Activity Assessment of Aurein 5.2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 5.2 is a member of the aurein family of antimicrobial peptides (AMPs), which are naturally occurring peptides isolated from the Australian bell frog, Litoria aurea. Like other AMPs, this compound exhibits potential as a therapeutic agent due to its antimicrobial properties. However, a critical aspect of preclinical assessment for any AMP is the evaluation of its cytotoxic effects, particularly its hemolytic activity—the ability to lyse red blood cells (RBCs). A high hemolytic activity can limit the systemic application of a peptide due to potential toxicity. These application notes provide a detailed protocol for assessing the hemolytic activity of this compound, methods for data presentation, and an overview of the potential mechanism of action.

Data Presentation

A crucial aspect of evaluating the hemolytic activity of this compound is the clear and concise presentation of quantitative data. The primary metric used is the HC50 value, which is the concentration of the peptide that causes 50% hemolysis of red blood cells. Data should be summarized in tables to facilitate easy comparison between different peptides or experimental conditions.

Table 1: Hemolytic Activity of Aurein Peptides Against Human Red Blood Cells

| Peptide | Sequence | HC50 (µM) | Reference |

| Aurein 1.2 | GLFDIIKKIAESF-NH2 | >100 | Fictional Data |

| This compound | [Sequence of this compound] | Data to be determined | - |

| Melittin (Positive Control) | GIGAVLKVLTTGLPALISWIKRKRQQ-NH2 | ~2 | [1] |

Note: Data for Aurein 1.2 is presented as a representative example. The HC50 for this compound needs to be experimentally determined.

Table 2: Percent Hemolysis of this compound at Various Concentrations

| This compound Concentration (µM) | % Hemolysis (Mean ± SD) |

| 1 | Data to be determined |

| 5 | Data to be determined |

| 10 | Data to be determined |

| 25 | Data to be determined |

| 50 | Data to be determined |

| 100 | Data to be determined |

| Positive Control (e.g., 1% Triton X-100) | 100% |

| Negative Control (PBS) | 0% |

SD: Standard Deviation

Experimental Protocols

This section outlines a detailed methodology for determining the hemolytic activity of this compound.

Materials and Reagents

-

This compound peptide (lyophilized)

-

Human red blood cells (hRBCs) from a healthy donor

-

Phosphate-buffered saline (PBS), pH 7.4

-

Triton X-100 (1% v/v solution in PBS)

-